1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS 651057-01-1) is a bifunctional building block characterized by a primary amine at the C4 position and a metabolically stable methylsulfonyl group at the N1 position. As a pre-functionalized piperidine derivative, it is primarily procured for the synthesis of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics where the sulfonamide moiety is required for tuning lipophilicity and target binding [1]. Supplied as a stable hydrochloride salt, this compound provides a reliable, crystalline precursor that bypasses the handling difficulties associated with volatile or hygroscopic free-base aliphatic amines, making it a standard intermediate in both discovery chemistry and scaled-up pharmaceutical manufacturing.
Attempting to substitute this specific building block with unsubstituted piperidin-4-amine or N-alkylated analogs introduces significant process inefficiencies and downstream attrition risks. Using an unprotected piperidine diamine requires the introduction of transient protecting groups (such as Boc or Cbz) to prevent unwanted reactions at the secondary N1 amine, adding at least two synthetic steps and reducing overall yield [1]. Furthermore, substituting the methylsulfonyl group with a standard N-methyl or N-alkyl group fundamentally alters the metabolic profile of the final active pharmaceutical ingredient (API), often leading to rapid CYP450-mediated N-dealkylation and unacceptable pharmacokinetic clearance[2]. Procuring the pre-mesylated hydrochloride salt ensures immediate, regioselective reactivity at the C4 position while locking in the desired metabolic stability of the final scaffold .
The presence of the electron-withdrawing methylsulfonyl group renders the N1 nitrogen non-nucleophilic, allowing for exclusive reaction at the C4 primary amine. In standard amide coupling or reductive amination protocols, 1-(Methylsulfonyl)piperidin-4-amine hydrochloride achieves >98% regioselectivity for the desired C4-adduct without any protection steps, whereas unprotected piperidin-4-amine yields mixed N1/C4 adducts (often <60% desired product) unless stoichiometrically restricted or orthogonally protected [1].
| Evidence Dimension | Regioselectivity in primary amine coupling |
| Target Compound Data | >98% C4-selectivity (no protection required) |
| Comparator Or Baseline | Unprotected piperidin-4-amine (<60% selectivity without protection) |
| Quantified Difference | >38% improvement in direct target yield, eliminating 2 synthetic steps |
| Conditions | Standard amide coupling (e.g., HATU/DIPEA in DMF) |
Eliminating protection and deprotection steps significantly reduces solvent waste, cycle time, and raw material costs during scale-up manufacturing.
As a hydrochloride salt, this compound exhibits superior shelf-life and handling characteristics compared to its free base counterpart (CAS 402927-97-1). Accelerated stability studies indicate that the HCl salt maintains >99% purity over 12 months under ambient conditions, whereas the free base is susceptible to atmospheric carbon dioxide absorption (carbamate formation) and oxidative degradation, leading to a measurable titer drop of 2-5% over the same period [1].
| Evidence Dimension | Purity retention over 12 months (ambient) |
| Target Compound Data | >99% purity retained (HCl salt) |
| Comparator Or Baseline | 95-98% purity retained (Free base) |
| Quantified Difference | 2-4% higher purity retention, preventing stoichiometric imbalances |
| Conditions | Ambient atmospheric exposure, standard laboratory storage |
Procuring the HCl salt ensures precise molar equivalents can be weighed without inert-atmosphere gloveboxes, preventing reaction failures in parallel library synthesis.
When incorporated into final API structures, the methylsulfonyl moiety provides a distinct pharmacokinetic advantage over standard N-alkyl groups. Microsomal stability assays of derivative compounds show that the sulfonamide linkage is highly resistant to CYP3A4-mediated N-demethylation (intrinsic clearance <15 µL/min/mg protein), whereas equivalent N-methylpiperidine derivatives undergo rapid oxidative clearance (>60 µL/min/mg protein) [1].
| Evidence Dimension | CYP450-mediated intrinsic clearance (downstream API) |
| Target Compound Data | <15 µL/min/mg protein (Mesyl derivative) |
| Comparator Or Baseline | >60 µL/min/mg protein (N-methyl derivative) |
| Quantified Difference | >4-fold reduction in metabolic clearance |
| Conditions | Human liver microsome (HLM) stability assay |
Starting with a pre-mesylated building block directly addresses metabolic liabilities early in drug discovery, avoiding costly late-stage pharmacokinetic failures.
1-(Methylsulfonyl)piperidin-4-amine hydrochloride is a highly efficient building block for synthesizing 8-substituted isoquinoline derivatives and other kinase inhibitors targeting the IKKβ / NF-κB pathway. Its pre-installed mesyl group ensures the final API possesses the necessary lipophilicity and metabolic stability, while the C4-amine allows for rapid, high-yielding coupling to the core heterocyclic scaffold without competing N1-alkylation [1].
Due to its excellent solubility in polar aprotic solvents (when neutralized in situ with DIPEA) and its non-hygroscopic solid state, this HCl salt is highly suited for automated liquid handling systems. It allows medicinal chemists to reliably generate large arrays of piperidine-containing amides or ureas with predictable stoichiometry and >98% regioselectivity, minimizing the need for complex post-reaction purification .
In late-stage lead optimization, replacing an N-methyl or N-benzyl piperidine with a 1-(methylsulfonyl)piperidine is a proven strategy to reduce CYP450-mediated clearance and modulate P-glycoprotein (P-gp) efflux. Procuring this specific intermediate allows development teams to rapidly synthesize these metabolically stabilized analogs without designing multi-step de novo synthesis routes [2].
Irritant